MGCD-265

Catalog No.
S548157
CAS No.
875337-44-3
M.F
C26H20FN5O2S2
M. Wt
517.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MGCD-265

CAS Number

875337-44-3

Product Name

MGCD-265

IUPAC Name

N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide

Molecular Formula

C26H20FN5O2S2

Molecular Weight

517.6 g/mol

InChI

InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35)

InChI Key

UFICVEHDQUKCEA-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F

Solubility

Soluble in DMSO, not in water

Synonyms

MGCD-265-analog; MGCD 265-analog; MGCD265-analog. Glesatinib-analog.

Canonical SMILES

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F

Description

The exact mass of the compound N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide is 517.10424 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of thioureas in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • c-Met: This receptor is involved in cell growth, survival, and motility. Abnormal c-Met signaling has been linked to various cancers, including lung, gastric, and liver cancers [].
  • VEGFR2: This receptor plays a crucial role in angiogenesis, the formation of new blood vessels. Tumors require a blood supply to grow and metastasize, making VEGFR2 a potential target for cancer therapy [].

MGCD-265, also known as Glesatinib, is a small molecule inhibitor primarily targeting the c-Met receptor and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Its chemical formula is C21H22ClN5O2S, and it has a CAS number of 875337-44-3. This compound is notable for its selectivity, exhibiting potent inhibitory activity against c-Met and VEGFR2 with IC50 values of approximately 0.029 µM and 0.01 µM, respectively . The compound has been developed for therapeutic applications, particularly in oncology, due to its role in inhibiting tumor growth and angiogenesis.

MGCD-265 functions as a type II inhibitor, meaning it binds to the inactive form of the c-Met receptor, preventing its activation by hepatocyte growth factor. This inhibition leads to a decrease in downstream signaling pathways that promote cell proliferation and survival. The mechanism of action involves the disruption of phosphorylation events critical for receptor activation and subsequent cellular responses . The compound also shows activity against other receptor tyrosine kinases (RTKs), including VEGFR1, VEGFR3, RON, and TIE-2, which are involved in angiogenesis and tumor progression .

The biological activity of MGCD-265 has been extensively studied in preclinical models. It has demonstrated efficacy in reducing tumor growth in various cancer types, including non-small cell lung cancer and gastric cancer. The compound's ability to inhibit both c-Met and VEGFR2 makes it a dual-action agent that not only targets tumor cells directly but also disrupts the blood supply to tumors by inhibiting angiogenesis . Clinical trials have shown promising results regarding its safety profile and therapeutic potential .

  • Formation of the Core Structure: This step generally involves the reaction of aromatic amines with appropriate electrophiles to form the core heterocyclic structure.
  • Introduction of Functional Groups: Various functional groups are introduced through nucleophilic substitutions or coupling reactions.
  • Final Modifications: This may include chlorination or other modifications to achieve the desired pharmacological properties.

The detailed synthetic pathway can vary based on specific laboratory protocols but generally adheres to standard organic synthesis methodologies .

MGCD-265 is primarily investigated for its applications in cancer therapy. Its dual inhibition of c-Met and VEGFR2 positions it as a potential treatment option for:

  • Non-Small Cell Lung Cancer: Targeting tumors with aberrant c-Met signaling.
  • Gastric Cancer: Inhibiting tumor growth and metastasis.
  • Other Solid Tumors: Investigated in combination therapies to enhance efficacy.

Additionally, ongoing research explores its use in overcoming resistance to other targeted therapies .

Interaction studies have revealed that MGCD-265 can influence the pharmacokinetics of other drugs. For instance, it has been noted that co-administration with acetaminophen can increase serum concentrations of the latter, indicating potential drug-drug interactions that require careful monitoring during clinical use . Furthermore, studies have shown that MGCD-265 can modulate the effects of other therapeutic agents by altering signaling pathways involved in drug resistance mechanisms .

Several compounds exhibit similar mechanisms or target profiles as MGCD-265. Here are some notable examples:

Compound NameTarget(s)Unique Features
Glesatinib (MGCD-265)c-Met, VEGFR1/2/3Dual inhibition; potent against multiple RTKs
Crizotinibc-Met, ALKFirst-in-class; primarily targets ALK
Cabozantinibc-Met, VEGFR2Approved for medullary thyroid cancer; multi-targeted
Tivantinibc-MetSelective for c-Met; used in clinical trials
Foretinibc-Met, VEGFR2Broad spectrum RTK inhibition

MGCD-265 stands out due to its selective potency against both c-Met and VEGFR2 compared to others that may focus on a single target or have broader but less selective activity profiles. Its unique mechanism as a type II inhibitor also differentiates it from many first-generation inhibitors that primarily target active forms of receptors.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

517.10424541 g/mol

Monoisotopic Mass

517.10424541 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

93M6577H9D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

875337-44-3

Wikipedia

N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-4-yl)thieno(3,2-b)pyridin-7-yloxy)phenylcarbamothioyl)-2-phenylacetamide

Dates

Modify: 2023-08-15
J. M. Besterman, M. Fournel, I. Dupont, C. Bonfils, M. Dubay, H. Ste-Croix, C. R. Maroun; MethylGene, Inc., Montreal, QC, Canada, Potent preclinical antitumor activity of MGCD265, an oral Met/VEGFR kinase inhibitor in phase II clinical development, in combination with taxanes or erlotinib, J Clin Oncol 28, 2010 (suppl; abstr e13595).

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